

Theoretical Insights into the Isomers of Sulfurous Acid: A Comprehensive Guide

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Abstract

Sulfurous acid (H₂SO₃) is a deceptively simple molecule of significant interest in atmospheric chemistry and various industrial processes. Despite its elusiveness and thermodynamic instability with respect to dissociation into sulfur dioxide and water, theoretical studies have provided profound insights into its structure, stability, and the landscape of its isomeric forms. This technical guide synthesizes the findings from high-level computational studies, presenting a detailed overview of the key isomers of H₂SO₃, their energetic relationships, and predicted spectroscopic properties to aid in their potential experimental characterization.

Introduction: The Elusive Nature of Sulfurous Acid

Sulfurous acid has long been a subject of fascination and challenge for the scientific community. While readily formed in aqueous solutions of sulfur dioxide, it has proven incredibly difficult to isolate in its pure form.[1][2] This inherent instability has made theoretical and computational chemistry indispensable tools for understanding its fundamental properties.[1][3] Computational studies have not only elucidated the structure of the most stable **sulfurous acid** molecule but have also characterized its higher-energy isomers and the potential energy surfaces connecting them.



Key Isomers on the H₂SO₃ Potential Energy Surface

Theoretical investigations have primarily focused on three key stationary points on the H₂SO₃ potential energy surface: the cis and trans rotamers of **sulfurous acid** and the higher-energy tautomer, sulfonic acid.

- Sulfurous Acid ((HO)₂SO): This is the most commonly depicted form, featuring a central sulfur atom bonded to two hydroxyl groups and one oxygen atom.[4] It exists as two rotamers, cis and trans, arising from the relative orientation of the hydroxyl groups.
- Sulfonic Acid (HSO₂OH): This isomer, also known as hydrogen peroxide-sulfoxylic acid, is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group and a hydrogen atom. It is found to be significantly less stable than the sulfurous acid isomers.[3]

Energetics and Relative Stabilities

High-level quantum chemical calculations have established a clear energetic hierarchy among the H₂SO₃ isomers. The cis-rotamer of **sulfurous acid** is consistently identified as the global minimum on the potential energy surface.

Isomer	Relative Energy (kcal/mol)	Computational Method/Reference
cis-Sulfurous Acid	0.0	Reference State
trans-Sulfurous Acid	1.1	CCSD(T)-F12b/cc-pVTZ- F12b[3]
Sulfonic Acid	6.9 - 7.1	CCSD(T)-F12b/cc-pVTZ- F12b[3][5]
Dissociation to SO ₂ +H ₂ O	~14.6 (ΔG° at 298.15 K)	G2 level of theory[6]

Table 1: Relative Energies of **Sulfurous Acid** Isomers.

The small energy difference between the cis and trans rotamers suggests that both could be populated at equilibrium, with the cis form being slightly favored.[5] The torsional barrier



separating them is also relatively small, calculated to be 1.6 kcal/mol.[3][5] In contrast, the barrier to tautomerization from cis-**sulfurous acid** to sulfonic acid is substantial, at 57.2 kcal/mol, indicating that this process is kinetically hindered under normal conditions.[3]

Molecular Geometries

The equilibrium geometries of the **sulfurous acid** isomers have been optimized using various computational methods. The key structural parameters are summarized below.

Parameter	cis-Sulfurous Acid	trans-Sulfurous Acid	Sulfonic Acid
Bond Lengths (Å)			
S=O	1.43 - 1.46	~1.44	~1.43
S-OH	1.63 - 1.65	~1.62	~1.60 (S-OH)
S-H	-	-	~1.35
О-Н	~0.96	~0.96	~0.97
Bond Angles (°)			
O=S-OH	~109	~109	~115 (O=S=O)
HO-S-OH	~96	~92	~106 (O=S-OH)

Table 2: Calculated Geometric Parameters of H₂SO₃ Isomers. (Data compiled from multiple theoretical studies).[7]

Spectroscopic Signatures for Experimental Detection

To facilitate the unambiguous identification of these elusive species in the gas phase or in matrix isolation experiments, theoretical studies have predicted their vibrational frequencies and rotational constants.

Vibrational Frequencies



The most intense vibrational modes are typically the S=O stretches, which are predicted to be well-separated from other strong absorptions, making them excellent targets for infrared spectroscopy.[3]

Isomer	Mode Description	Predicted Frequency (cm ⁻¹)
cis-Sulfurous Acid	S=O stretch	~1150
S-OH stretch	~905	
trans-Sulfurous Acid	S=O stretch	Not explicitly detailed
Sulfonic Acid	Asym. SO ₂ stretch	Not explicitly detailed
Sym. SO ₂ stretch	Not explicitly detailed	

Table 3: Key Predicted Vibrational Frequencies for H₂SO₃ Isomers.[3][7]

Rotational Constants

Precise rotational constants have been calculated to aid in microwave spectroscopy searches.

Isomer	A (MHz)	B (MHz)	C (MHz)
cis-Sulfurous Acid	8763.07	3819.66	2900.90
trans-Sulfurous Acid	8734.27	3821.28	2900.84

Table 4: Calculated Rotational Constants for the H₂O-SO₂ Complex (putative H₂SO₃).[1]

Kinetic Stability and Decomposition Pathways

While thermodynamically unstable, the **sulfurous acid** monomer is kinetically persistent. At 77 K, its half-life is predicted to be an astonishing 15 x 10⁹ years.[1][2] However, at room temperature, the half-life shortens to about 24 hours.[1][2] This decomposition is significantly catalyzed by water molecules, which lower the dissociation barrier.[1][2] Isotopic substitution with deuterium dramatically increases the kinetic stability, with the half-life of D₂SO₃ at room temperature predicted to be around 90 years.[1][2]



The decomposition mechanism in the presence of water is temperature-dependent. Below 170 K, a pathway involving an eight-membered transition state ring is favored, while above this temperature, a six-membered ring becomes the predominant route.[1][2]

Experimental and Computational Methodologies Computational Protocols

The theoretical data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. A representative and robust level of theory employed in recent studies is the CCSD(T)-F12b/cc-pVTZ-F12b method for geometry optimizations and the CCSDT(Q)/CBS level for final energy calculations.[3]

Typical Computational Workflow:

- Initial Structure Generation: Generation of initial Cartesian coordinates for all isomers.
- Geometry Optimization: Optimization of the molecular geometries to find stationary points on the potential energy surface. This is often performed using methods like Møller-Plesset second-order perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP) and a large basis set (e.g., aug-cc-pVTZ).
- Frequency Calculations: Calculation of harmonic vibrational frequencies at the optimized geometries to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).
- Single-Point Energy Refinement: Performing higher-level single-point energy calculations at
 the optimized geometries using more accurate methods like Coupled Cluster with single,
 double, and perturbative triple excitations (CCSD(T)) and extrapolating to the complete basis
 set (CBS) limit for high accuracy.

Experimental Approaches

The experimental characterization of **sulfurous acid** isomers remains a significant challenge. The primary techniques that have been and could be employed include:

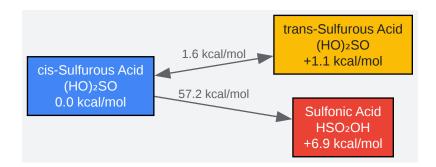
 Matrix Isolation Infrared Spectroscopy: Trapping the species in an inert gas matrix at very low temperatures to prevent decomposition and allow for spectroscopic characterization.



- Microwave Spectroscopy: Probing the rotational transitions in the gas phase to obtain precise structural information.
- Mass Spectrometry: Detection of the molecule in the gas phase, for instance, through the dissociative ionization of a precursor molecule.[8]

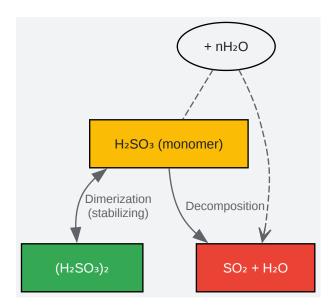
Visualizing Isomeric Relationships and Processes

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed.



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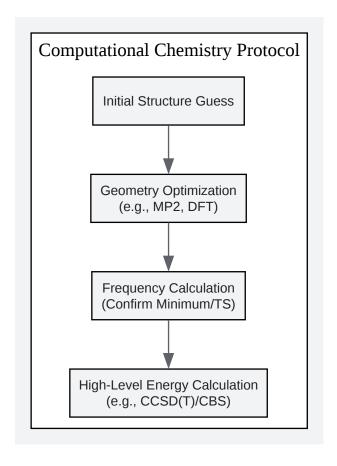
Caption: Potential energy landscape of H2SO3 isomers.



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Caption: Key processes involving sulfurous acid.





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Caption: A typical computational workflow for studying isomers.

Conclusion

Theoretical studies have been instrumental in painting a detailed picture of the elusive sulfurous acid and its isomers. The consensus from high-level computations is that cissulfurous acid is the most stable isomer, with its trans-rotamer lying only slightly higher in energy. The sulfonic acid tautomer is significantly less stable and kinetically inaccessible under most conditions. While thermodynamically prone to dissociation, sulfurous acid exhibits considerable kinetic stability, which is dramatically enhanced by deuteration. The predicted spectroscopic data provided herein offer a roadmap for future experimental efforts to directly observe and characterize these important chemical species. This foundational knowledge is crucial for accurately modeling atmospheric sulfur chemistry and for applications in synthetic and industrial contexts where sulfur dioxide is a key reactant.



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References

- 1. researchgate.net [researchgate.net]
- 2. About the stability of sulfurous acid (H2SO3) and its dimer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anl.gov [anl.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. aux.uibk.ac.at [aux.uibk.ac.at]
- 7. webqc.org [webqc.org]
- 8. Sulfurous acid Wikipedia [en.wikipedia.org]
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